molecular formula C9H9N3O2S2 B2706317 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid CAS No. 854137-71-6

2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid

Cat. No. B2706317
CAS RN: 854137-71-6
M. Wt: 255.31
InChI Key: MTCPVWYULUALKM-UHFFFAOYSA-N
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Description

“2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C9H9N3O2S2 and a molecular weight of 255.32 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” is defined by its molecular formula C9H9N3O2S2 . For a detailed molecular structure, it’s recommended to refer to databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” include a molecular weight of 255.32 . For more detailed physical and chemical properties, it’s recommended to refer to databases like ChemSpider .

Scientific Research Applications

  • Anticancer Activity : A study synthesized derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which showed significant anticancer activities in vitro against various cancer cell lines (Saad & Moustafa, 2011).

  • Synthesis and Reactions : Research on mercapto-3-phenyl-1,2,4-triazole has led to the development of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, showcasing the compound's versatility in synthetic chemistry (El-Sherief et al., 2011).

  • Synthesis of Heterocycles : The compound has been utilized in the synthesis of 5,6-dihydro-6- methyl-4H- thieno[2,3-b] thiopyrane-4-one-2-sulfonamide, demonstrating its application in the creation of complex heterocyclic structures (Wang Miao, 2007).

  • Enantiomeric Excess Determination : The optically active α-mercapto derivatives of various carboxylic acids, including the subject compound, have been synthesized, aiding in the study of enantiomeric excesses in chemical compounds (Strijtveen & Kellogg, 1987).

  • Solvent-free Synthesis : The compound has been involved in solvent-free synthesis of bismuth thiolates and carboxylates, indicating its potential in green chemistry applications (Andrews et al., 2002).

  • Antifungal Activity : Research has shown the compound's role in the synthesis of derivatives with potential fungitoxic properties, useful in agricultural chemistry (Yadav et al., 1994).

  • Antibacterial and Antifungal Activities : The compound has been used in synthesizing 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives with notable antibacterial and antifungal activities (Ozkirimli et al., 2009).

  • Antitumor Activity : It serves as a precursor in the formation of novel-fused and spiro heterocycles with evaluated antitumor activities (Abou-Elmagd & Hashem, 2016).

Mechanism of Action

The mechanism of action of “2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid” is not specified in the available resources. It’s used for proteomics research , which suggests it may interact with proteins in some way.

properties

IUPAC Name

2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCPVWYULUALKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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